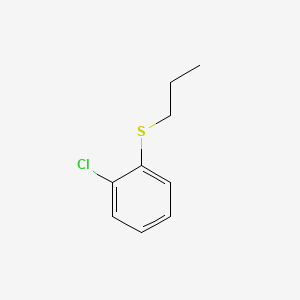

2-Chlorophenyl propyl sulfide

Description

Oxidative Transformations of the Sulfide (B99878) Moiety

The sulfur atom in 2-chlorophenyl propyl sulfide is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations are significant as they alter the electronic properties and reactivity of the molecule.

The oxidation of aryl sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. For instance, the oxidation of sulfides can be achieved using hydrogen peroxide. google.com The synthesis of sulfones can also be accomplished through the reaction of α-bromoacetophenones with sodium arylsulfinates. google.com A general method for synthesizing (E)-styryl aryl and (E)-styryl benzyl (B1604629) sulfones involves the oxidation of the corresponding sulfides with 30% hydrogen peroxide. google.com

An alternative approach to arylsulfonyl acetic acids, which are precursors to some sulfones, involves the oxidation of products from the condensation of sodium arylthiolate with chloroacetic acid. google.com The oxidation of 2-chloroethyl phenyl sulfide, a related compound, can be catalyzed by MnL2 (where L is a complex nitrogen-containing ligand) using H2O2. sigmaaldrich.com

The following table summarizes various synthetic routes to sulfones, some of which are applicable to the synthesis of 2-chlorophenyl propyl sulfone.

| Starting Materials | Reagents | Product Type | Reference |

| α-bromoacetophenones, sodium arylsulfinates | Absolute ethanol | Phenacyl aryl sulfones | google.com |

| (Z)-styryl aryl/benzyl sulfides | 30% Hydrogen peroxide | (E)-styryl aryl/benzyl sulfones | google.com |

| Sodium arylthiolate, chloroacetic acid | Oxidizing agent | Arylsulfonyl acetic acids | google.com |

| 2-Chloroethyl phenyl sulfide | H2O2, MnL2 | 2-Chloroethyl phenyl sulfone | sigmaaldrich.com |

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy-thioethers in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.orgtcichemicals.comnumberanalytics.comchemistry-reaction.com The reaction is initiated by the acylation of the sulfoxide (B87167) oxygen, forming an acyloxysulfonium salt. chemistry-reaction.com Subsequent deprotonation at the α-carbon leads to an acylsulfonium ylide, which then undergoes cleavage of the sulfur-oxygen bond to form a sulfur-stabilized carbocation (thionium ion). chemistry-reaction.com This cation is then trapped by a nucleophile. chemistry-reaction.com

The scope of the Pummerer rearrangement has been expanded to include various activators and nucleophiles. wikipedia.org For instance, trifluoroacetic anhydride and trifluoromethanesulfonic anhydride can be used as activators, and nucleophiles such as arenes, alkenes, and amides can trap the thionium (B1214772) ion intermediate. wikipedia.org

Aromatic Pummerer reactions occur when an activated aryl sulfoxide is attacked by a nucleophile on the aromatic ring. acs.org The position of attack (ortho, para, or meta) is influenced by the substituents on the ring. acs.org

In a related reaction, the treatment of p-chlorophenyl alkyl sulfides with iodine pentafluoride (IF5) leads to polyfluorination of the alkyl chain accompanied by migration of the arylthio group. acs.org For example, p-chlorophenyl propyl sulfide reacts with IF5 to yield p-chlorophenyl 1,2,2,3,3-pentafluoropropyl sulfide. acs.org This transformation is proposed to proceed through a fluoro-Pummerer type rearrangement involving an episulfonium ion intermediate. acs.org

The key steps of the classical Pummerer rearrangement are outlined below:

Acylation: The sulfoxide is acylated by an anhydride to form an acyloxysulfonium ion. numberanalytics.com

Deprotonation: A base removes a proton from the α-carbon to form a ylide or a thial intermediate. wikipedia.orgtcichemicals.com

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon, leading to the final α-substituted thioether. wikipedia.org

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring and Propyl Chain

The presence of both a chloro-substituted aromatic ring and a propyl thioether chain in this compound allows for a range of nucleophilic and electrophilic reactions.

The chlorophenyl group in this compound can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating, ortho-, para-directing group, while the propylthio group is generally considered an activating, ortho-, para-directing group. The outcome of substitution reactions will depend on the interplay of these directing effects and the reaction conditions. msu.edu For disubstituted benzenes, the directing effects of the substituents can be either reinforcing or antagonistic. msu.edu

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly when strong electron-withdrawing groups are present on the ring, which is not the primary case for this compound itself. msu.edumasterorganicchemistry.com However, the sulfone derivative, 2-chlorophenyl propyl sulfone, would be more susceptible to SNAr due to the strong electron-withdrawing nature of the sulfonyl group. smolecule.com

The propyl chain of this compound can be functionalized through various reactions. For example, reactions at the benzylic position (the carbon adjacent to the aromatic ring) are often favored due to the stability of benzylic radical or carbocation intermediates. khanacademy.org Free radical bromination using N-bromosuccinimide (NBS) typically occurs at the benzylic position of alkylbenzenes. khanacademy.org

Furthermore, direct C-H functionalization strategies have emerged as powerful tools for creating C-S bonds, potentially applicable to modifying the propyl chain. pku.edu.cn While often used to form thioethers, these methods highlight the increasing ability to selectively target C-H bonds for transformation. pku.edu.cn

In a specific example of propyl chain functionalization in a related system, N-alkylation of an aryltetrazole was achieved with 2-[(3-chloropropyl)sulfanyl]-1,3-benzothiazole, indicating the reactivity of a chloropropyl sulfide derivative in substitution reactions. nih.gov

Radical Chemistry of Aryl Propyl Sulfides

The study of radical reactions involving aryl propyl sulfides is an active area of research. Sulfur-centered radicals can be generated and participate in various transformations. An electrochemical method has been developed for the selective activation of C(sp3)–S bonds in thioethers, proceeding through a sulfur-centered radical cation intermediate. rsc.org This strategy allows for the synthesis of disulfides from thioethers under mild, catalyst- and oxidant-free conditions. rsc.org

Persistent sulfur-based radical cations, such as those derived from thianthrene, have been utilized for site-selective C-H functionalization of arenes. u-tokyo.ac.jp While not directly involving this compound, this research demonstrates the potential of sulfur radical cations in mediating selective chemical transformations. u-tokyo.ac.jp

The proposed mechanism for the electrochemical C(sp3)–S bond activation involves the following steps:

One-electron oxidation: The thioether undergoes oxidation to form a transient radical cation. rsc.org

Radical Coupling: The sulfur-centered radical cation couples with a persistent radical. rsc.org

Bond Cleavage: The resulting intermediate undergoes cleavage of the C(sp3)–S bond. rsc.org

Radical Chemistry of Aryl Propyl Sulfides

Generation and Reactivity of Thiyl Radicals

Thiyl radicals (RS•) are pivotal reactive intermediates in organic synthesis, known for their role in a variety of transformations. nih.gov The generation of a 2-chlorophenylthiyl radical from this compound can be conceptualized through several methods analogous to those used for other sulfides and sulfur-containing compounds.

Generation Pathways: While thiyl radicals are most commonly formed from the homolysis of the S-H bond in thiols or the S-S bond in disulfides, direct generation from thioethers is also possible, typically involving the cleavage of a carbon-sulfur bond. nih.govmdpi.com A key precedent is the generation of the phenylthiyl radical in the gas phase through vacuum flash pyrolysis of allylphenyl sulfide, which proceeds via C-S bond cleavage. rsc.org This suggests that thermal or photochemical induction could cleave the propyl-sulfur bond in this compound to yield a 2-chlorophenylthiyl radical and a propyl radical. Other established methods for generating aryl thiyl radicals include reactions of sulfonyl hydrazides or visible-light photoredox catalysis involving thiols or disulfides as precursors. nih.govuni-regensburg.debeilstein-journals.org

Reactivity of 2-Chlorophenylthiyl Radical: The reactivity of an arylthiyl radical is influenced by the substituents on the aromatic ring. These radicals readily participate in addition reactions to unsaturated C-C bonds, such as in alkenes and alkynes. mdpi.compsu.edu The addition of arylthiyl radicals to arylacetylenes has been systematically studied, revealing insights into their electrophilic nature. psu.edursc.org Hammett plots, which correlate reaction rates with substituent constants (σ+), show negative ρ+ values, indicating that electron-donating groups on the arylacetylene (the substrate) and electron-withdrawing groups on the arylthiyl radical (the attacker) accelerate the reaction. psu.edursc.org

For the 2-chlorophenylthiyl radical, the chlorine atom acts as an electron-withdrawing group, which would be expected to increase its electrophilicity and enhance its rate of addition to electron-rich alkenes and alkynes compared to an unsubstituted phenylthiyl radical. psu.edursc.org

Table 1: Rate Constants for Addition of Substituted Arylthiyl Radicals to Arylacetylenes

| Attacking Radical (YC₆H₄S•) | Substrate (XC₆H₄C≡CH) | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |

| p-BrC₆H₄S• | p-MeOC₆H₄C≡CH | 1.0 x 10⁷ |

| p-BrC₆H₄S• | PhC≡CH | 3.1 x 10⁶ |

| PhS• | PhC≡CH | 1.6 x 10⁶ |

| p-MeOC₆H₄S• | PhC≡CH | 6.5 x 10⁵ |

| p-MeOC₆H₄S• | m-NO₂C₆H₄C≡CH | 1.0 x 10⁵ |

| Data sourced from studies on arylthiyl radical additions, illustrating electronic effects. psu.edursc.org |

Studies on Homolytic Cleavage and Addition Reactions

Homolytic Cleavage: Homolytic cleavage is the process where a covalent bond breaks, distributing the bonding electrons equally between the two resulting fragments to form radicals. numberanalytics.comlibretexts.org The energy required for this process is the Bond Dissociation Energy (BDE), which is a direct measure of bond strength. libretexts.orgmasterorganicchemistry.com In this compound, there are two distinct C-S bonds that can undergo homolytic cleavage: the (sp²-C)-S bond between the chlorophenyl ring and sulfur, and the (sp³-C)-S bond between the propyl group and sulfur.

Ar-S Bond Cleavage: (Cl-C₆H₄)-S-Pr → (Cl-C₆H₄)• + •S-Pr

Alkyl-S Bond Cleavage: Cl-C₆H₄-S-(CH₂CH₂CH₃) → (Cl-C₆H₄-S)• + •CH₂CH₂CH₃

The BDE for an aryl-S bond is generally higher than for an alkyl-S bond due to the stronger sp²-hybridized carbon bond. Therefore, homolytic cleavage is more likely to occur at the weaker propyl-sulfur bond, yielding the 2-chlorophenylthiyl radical and a propyl radical. rsc.orgmasterorganicchemistry.com This is consistent with experimental observations where pyrolysis of allylphenyl sulfide yields the phenylthiyl radical. rsc.org

Table 2: Representative Bond Dissociation Energies (BDEs) for Related Bonds

| Bond | BDE (kcal/mol) |

| C₆H₅S-H | ~87 |

| CH₃S-H | ~88 |

| C₆H₅-SCH₃ | ~73 |

| CH₃-SCH₃ | ~77 |

| C₆H₅-H | ~111 |

| CH₃CH₂CH₂-H | ~101 |

| These values for analogous compounds illustrate the relative strengths of different bond types. Specific BDEs for this compound are not readily available but can be inferred from these trends. |

Addition Reactions: Once generated, the 2-chlorophenylthiyl radical can undergo addition reactions, most notably the thiol-ene reaction, which involves the reversible addition to an alkene. mdpi.com The mechanism proceeds via the attack of the thiyl radical on the double bond to form a carbon-centered radical intermediate. This intermediate then typically abstracts a hydrogen atom from a suitable donor (like a thiol, if present in the reaction) to complete the addition and propagate a radical chain. libretexts.orgutexas.edu Similar additions occur with alkynes (thiol-yne reactions), leading to vinyl sulfide products. uni-regensburg.de

Coordination Chemistry and Ligand Properties of this compound

Thioethers are well-established ligands in coordination chemistry, utilizing the lone pairs of electrons on the sulfur atom to bind to metal centers. wikipedia.org

Interactions with Metal Centers and Complex Formation

As a ligand, this compound would act as a soft, neutral, monodentate S-donor. The sulfur atom in a thioether is a soft Lewis base, showing a preference for soft Lewis acidic metal centers such as Pd(II), Pt(II), Ag(I), Cu(I), and Au(I). wikipedia.orgnih.gov However, complexes with harder metals like Ni(II), Cu(II), and group IV metals (Ti, Zr, Hf) are also well-documented. rsc.orgacs.orgtandfonline.com

The coordination of a thioether ligand results in a pyramidal geometry at the sulfur atom. wikipedia.org The coordination properties are influenced by both the electronic and steric effects of the substituents. In this compound, the propyl group is flexible, while the 2-chlorophenyl group is a bulkier, rigid substituent that could influence the steric environment around the metal center. Studies on various thioether complexes show they can be crucial components of catalysts for reactions like olefin polymerization and selective oxidation of sulfides. acs.orgresearchgate.net

Table 3: Examples of Metal Complexes with Thioether Ligands

| Metal Center | Ligand Type | Example Complex | Geometry |

| Nickel(II) | Tridentate N₂S Schiff Base | [NiL₂] | Distorted Octahedral |

| Copper(I) | Polydentate Thioether | [Cu(pentathiaheptadecane)][ClO₄]₂ | Distorted Octahedral |

| Palladium(II) | Bidentate Pyridin-thioether | [Pd(olefin)(R'N-SR)] | Square Planar |

| Hafnium(IV) | Bidentate Thioether-amido | [Hf(thioether-amido)Cl₂] | Distorted Octahedral |

| Gold(I) | Tridentate N₂S Bis(imidazole) | [Au{BIT}Cl] | --- |

| This table showcases the versatility of thioethers in coordinating with a range of metals, forming complexes with various geometries. nih.govrsc.orgacs.orgtandfonline.comresearchgate.net |

Mechanistic Aspects of Ligand Exchange Reactions

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. The mechanism of this substitution provides insight into the reactivity of the complex. There are three primary mechanistic pathways. catalysis.blogsolubilityofthings.com

Dissociative (D) Mechanism: A two-step process where the leaving ligand first departs from the coordination sphere, forming an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. This pathway is often favored by sterically crowded complexes.

Associative (A) Mechanism: A two-step process where the incoming ligand first binds to the metal center, forming a high-energy intermediate with an increased coordination number. The leaving ligand then departs from this intermediate. This is common for complexes with accessible coordination sites, such as square planar complexes.

Interchange (I) Mechanism: A concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing. There is no distinct intermediate, only a transition state. This can be further divided into associative-interchange (Iₐ) and dissociative-interchange (Iₑ) depending on the degree of bonding with the incoming and outgoing ligands in the transition state.

For thioether ligands, kinetic studies have provided evidence for specific mechanisms. For example, ligand exchange reactions involving thioether complexes of rhodium have been shown to proceed via a dissociative mechanism, where the thioether ligand reversibly dissociates before the new substrate binds. acs.org In a hypothetical complex containing this compound, the relatively unhindered nature of the monodentate ligand might allow for either an associative or dissociative pathway, depending on the metal center, its geometry, and the reaction conditions.

Table 4: Comparison of Ligand Exchange Mechanisms

| Mechanism | Key Feature | Intermediate | Coordination Number Change |

| Associative (A) | Incoming ligand binds first | Higher C.N. | M → M+1 → M |

| Dissociative (D) | Leaving ligand departs first | Lower C.N. | M → M-1 → M |

| Interchange (I) | Concerted exchange | None (Transition State) | No change in C.N. |

| This table summarizes the defining characteristics of the main ligand substitution pathways. catalysis.blogsolubilityofthings.com |

Structure

3D Structure

Properties

CAS No. |

34560-81-1 |

|---|---|

Molecular Formula |

C9H11ClS |

Molecular Weight |

186.7 g/mol |

IUPAC Name |

1-chloro-2-propylsulfanylbenzene |

InChI |

InChI=1S/C9H11ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |

InChI Key |

OZBYQKIAXXILTR-UHFFFAOYSA-N |

SMILES |

CCCSC1=CC=CC=C1Cl |

Canonical SMILES |

CCCSC1=CC=CC=C1Cl |

Other CAS No. |

34560-81-1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorophenyl Propyl Sulfide and Analogues

Physical Properties

2-Chlorophenyl propyl sulfide (B99878) is scientifically identified by its structural formula and unique identifiers.

| Property | Value |

| Molecular Formula | C9H11ClS uni.lu |

| Molecular Weight | 186.70 g/mol |

| Appearance | Oily liquid |

| Boiling Point | Data not readily available in searched sources |

| CAS Number | 16663-71-3 |

This table is populated with data for 2-Chlorophenyl propyl sulfide. The molecular weight is calculated from the molecular formula.

Electrophilic Sulfenylation Strategies

Chemical Properties

The chemical properties of this compound are dictated by the functional groups present: the chlorophenyl group and the propyl sulfide chain. The chlorine atom at the ortho position of the phenyl ring and the thioether linkage are the primary sites of reactivity.

The sulfide group can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. rsc.orgthermofisher.com The aromatic ring can participate in electrophilic substitution reactions, with the chloro and propylthio substituents directing the position of incoming electrophiles. The carbon-sulfur bond can also be cleaved under certain reductive or oxidative conditions.

Synthesis of this compound

The formation of the carbon-sulfur bond is the key step in the synthesis of this compound. Various synthetic strategies have been developed to achieve this transformation, often involving the reaction of a sulfur-based nucleophile with an electrophilic chlorine-containing aromatic compound.

Reaction Chemistry and Mechanistic Investigations of 2 Chlorophenyl Propyl Sulfide

General Synthetic Routes

A common and direct method for the synthesis of aryl sulfides is the reaction of a thiol with an aryl halide, often catalyzed by a transition metal. rsc.orgsciencedaily.com In the context of 2-Chlorophenyl propyl sulfide (B99878), this would involve the reaction of 1-propanethiol (B107717) with 1,2-dichlorobenzene.

Another approach involves the use of Grignard reagents. The reaction of a thiol with a Grignard reagent in the presence of N-chlorosuccinimide provides a convenient one-pot synthesis of aryl sulfides under mild conditions. acs.org This method is noted for its short reaction times and tolerance of functional groups like chloro substituents. acs.org

Controlled Oxidation to Sulfoxides and Sulfones

Specific Laboratory-Scale Preparations

A documented laboratory preparation of ortho-chlorophenyl n-propyl sulfide involves the reaction of potassium n-propylmercaptide with ortho-dichlorobenzene. google.com This reaction is typically carried out by heating the reagents, often in the presence of a phase-transfer catalyst like a polyethylene (B3416737) glycol (e.g., Carbowax 2000). google.com The reaction proceeds at temperatures ranging from 100°C to the boiling point of ortho-dichlorobenzene (around 180°C). google.com For instance, heating a mixture of ortho-dichlorobenzene, potassium propyl mercaptide, and Carbowax 2000 at reflux (175-195°C) for 2 hours can lead to the formation of the desired product. google.com The progress of the reaction can be monitored by techniques such as gas chromatography. google.com

Chemical Reactions of 2-Chlorophenyl Propyl Sulfide

The reactivity of this compound is characterized by transformations involving the sulfide linkage and the chlorinated aromatic ring. These reactions are fundamental to its utility as a synthetic intermediate.

Oxidation Reactions

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important reaction for aryl sulfides. rsc.orgthermofisher.com The oxidation of o-chlorophenyl alkyl sulfides to the corresponding sulfone can be achieved using reagents such as alkaline sodium hypochlorite. google.com This process typically involves stirring a solution of the sulfide in an organic solvent with an aqueous solution of sodium hypochlorite. google.com

Reactions Involving the Aromatic Ring

The chlorinated phenyl group of this compound can undergo further substitution reactions. For example, chlorination of ortho-chlorophenyl alkyl sulfide in the presence of water can yield ortho-chlorobenzenesulfonyl chloride. google.com This reaction transforms the sulfide into a more reactive sulfonyl chloride derivative, which is a valuable intermediate in organic synthesis. google.com

Furthermore, in a different type of reaction, p-chlorophenyl propyl sulfide has been shown to undergo polyfluorination on the alkyl chain with iodine pentafluoride (IF5), accompanied by the migration of the arylthio group. acs.org This reaction leads to the formation of p-chlorophenyl 1,2,2,3,3-pentafluoropropyl sulfide. acs.org

Advanced Spectroscopic Characterization of 2 Chlorophenyl Propyl Sulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Chlorophenyl propyl sulfide (B99878), both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for a complete structural assignment.

Comprehensive ¹H and ¹³C NMR Spectral Assignment

While specific experimental spectra for 2-Chlorophenyl propyl sulfide are not widely available in the surveyed literature, the expected spectral data can be predicted based on established principles and data from analogous compounds, such as 4-Chlorophenyl propyl sulfide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and the propyl chain protons. The aromatic protons on the 2-chlorophenyl group are expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm due to their distinct chemical environments and spin-spin coupling. The propyl group protons would present as three distinct signals: a triplet for the terminal methyl (CH₃) group around δ 1.0 ppm, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group at approximately δ 1.7 ppm, and a triplet for the methylene group directly attached to the sulfur atom (S-CH₂) at around δ 2.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The propyl chain is expected to show three signals. The aromatic region will display six distinct signals due to the lack of symmetry in the 2-substituted phenyl ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the sulfur (C-S) will have their chemical shifts significantly influenced by these heteroatoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H NMR | ¹³C NMR |

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| C-Cl | - | - |

| C-S (Aromatic) | - | - |

| S-CH₂ | ~2.9 | Triplet |

| CH₂ | ~1.7 | Sextet |

| CH₃ | ~1.0 | Triplet |

Note: The chemical shifts are estimated based on analogous structures and general NMR principles. Actual experimental values may vary.

Elucidation of Stereochemistry and Conformation via 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the scalar coupling network between protons. It would clearly show the correlation between the adjacent methylene groups of the propyl chain (S-CH₂ and CH₂) and the correlation between the central methylene group and the terminal methyl protons (CH₂ and CH₃). This helps to confirm the connectivity within the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, this would be particularly useful in confirming the connection of the propyl chain to the aromatic ring by showing a correlation from the S-CH₂ protons to the aromatic C-S carbon. It would also help in assigning the quaternary carbons in the phenyl ring by observing their correlations to nearby protons.

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy and Group Frequency Analysis

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group are expected in the 2850-2960 cm⁻¹ region. The C-S stretching vibration, which is characteristically weak, is anticipated in the 800-600 cm⁻¹ range. The C-Cl stretching vibration usually appears in the region of 800-600 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-H Bend | 1375-1470 | Medium |

| C-Cl Stretch | 600-800 | Strong |

| C-S Stretch | 600-800 | Weak |

Raman Spectroscopy and Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FT-IR. The C-S bond, which gives a weak signal in FT-IR, often produces a more prominent peak in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically strong in Raman spectra. The aromatic C-H and aliphatic C-H stretching vibrations will also be present.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-S Stretch | 600-800 | Medium-Strong |

| C-Cl Stretch | 600-800 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₁₁ClS), HRMS can confirm the molecular formula with high accuracy. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value. Data for a compound with this formula shows a calculated m/z of 187.0348 for [M+H]⁺, with an experimental finding matching this value. rsc.org This confirms the elemental composition as C₉H₁₁ClS.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of a compound with an X-ray beam. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously analyzed to build a three-dimensional model of the molecule. sigmaaldrich.comnist.gov This model provides highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

A comprehensive search of the current scientific literature and crystallographic databases did not yield a published crystal structure for this compound. However, to illustrate the type of detailed geometric information that would be obtained from such an analysis, data for a related organosulfur compound, N-Phenyl-2-(phenylsulfanyl)acetamide, is presented below. researchgate.net An XRD study on this compound would similarly reveal the exact spatial relationship between the chlorophenyl ring and the propyl sulfide chain, including the conformation around the C-S bonds and the planarity of the aromatic system.

Interactive Table 1: Illustrative Crystal Structure Data for a Related Phenyl Sulfide Derivative.

This table presents crystallographic data for N-Phenyl-2-(phenylsulfanyl)acetamide to demonstrate the parameters obtained from a single-crystal XRD analysis. No direct data is available for this compound.

| Parameter | Value (for N-Phenyl-2-(phenylsulfanyl)acetamide) | Information Yielded |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| C-S Bond Lengths (Å) | ~1.76 - 1.81 Å | Provides the precise distance between carbon and sulfur atoms. researchgate.net |

| C-S-C Bond Angle (°) | ~103.5° | Defines the angle between the two carbon atoms bonded to the sulfur. researchgate.net |

| Torsion Angles (°) | C-C-S-C: ~-65° | Describes the rotation or twist around specific bonds, defining the overall molecular conformation. researchgate.net |

Specialized Spectroscopic Techniques (e.g., Nuclear Quadrupole Resonance Spectroscopy)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that provides highly specific information about the electronic environment of quadrupolar nuclei (those with a nuclear spin, I > 1/2). du.ac.inwikipedia.org Unlike Nuclear Magnetic Resonance (NMR), NQR does not require an external magnetic field. wikipedia.org The resonance frequency is determined by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus, which is created by the surrounding electron distribution. dur.ac.uksohag-univ.edu.eg This makes NQR an exceptionally sensitive probe of chemical bonding and crystal structure. dur.ac.uk

The chlorine atom in this compound has two stable isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar and thus NQR-active. A ³⁵Cl NQR experiment on a solid sample of this compound would yield precise information about the C-Cl bond. The number of distinct resonance lines in the spectrum corresponds to the number of crystallographically inequivalent chlorine atoms in the crystal's unit cell. du.ac.in

While specific NQR data for this compound are not available in the literature, studies on analogous chloroaromatic sulfur compounds provide valuable context. For example, a pulsed ³⁵Cl NQR study of bis(4-chlorophenyl) sulphide revealed a single narrow resonance line, indicating that the chlorine atoms are in crystallographically equivalent positions within the unit cell. researchgate.netresearchgate.net The resonance frequency itself is a direct measure of the nuclear quadrupole coupling constant, which is highly sensitive to the electronic character of the C-Cl bond.

Interactive Table 2: Representative ³⁵Cl NQR Frequencies for Related Chloroaromatic Sulfur Compounds.

This table shows experimental NQR data for related compounds to illustrate the information that could be obtained for this compound. A hypothetical entry is included for illustrative purposes.

| Compound | Temperature (K) | ³⁵Cl NQR Frequency (MHz) | Implication |

| bis(4-chlorophenyl) sulphide | 80 | ~35.2 | The single frequency suggests crystallographically equivalent chlorine atoms. researchgate.net |

| bis(4-chlorophenyl) sulphoxide | 80 | ~35.5, ~35.7 | The two distinct frequencies indicate two non-equivalent chlorine sites in the crystal lattice. researchgate.net |

| bis(4-chlorophenyl)sulfone | 90 | Broad Signal (~36.4 - 36.8) | The broad, complex signal is characteristic of an incommensurate phase where the chlorine environments are continuously modulated. core.ac.uk |

| This compound (Hypothetical) | 77 | ~35.0 | A single line would suggest one chlorine environment. The frequency is typical for a chlorine atom on an aromatic ring, reflecting the specific electronic nature of the C-Cl bond. |

An NQR analysis of this compound would thus provide a direct measure of the C-Cl bond's electronic state and offer insights into intermolecular interactions and packing effects in the solid state, which are averaged out in solution-based techniques like NMR. wikipedia.orggeorgetown.edu

Computational Chemistry and Theoretical Modeling of 2 Chlorophenyl Propyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They provide a robust framework for exploring the electronic structure and related properties of molecules like 2-Chlorophenyl propyl sulfide (B99878).

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. dergipark.org.tr For 2-Chlorophenyl propyl sulfide, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. dergipark.org.trresearchgate.net

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also obtained from these calculations. This information is crucial for understanding the molecule's stability and chemical behavior. Studies on similar organosulfur compounds have demonstrated that DFT methods can reliably predict these geometric and electronic parameters. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents typical, illustrative data based on DFT calculations for similar organosulfur compounds.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Length | C-S | 1.79 Å |

| S-C(propyl) | 1.82 Å | |

| C-Cl | 1.75 Å | |

| C-C (aromatic avg.) | 1.40 Å | |

| Bond Angle | C-S-C | 104.5° |

| Cl-C-C | 119.5° | |

| Dihedral Angle | C-C-S-C | ~75° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. usp.br A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. usp.br For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, while the LUMO is anticipated to be distributed over the aromatic ring system. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (σ), and electronegativity (χ) can be calculated to quantify the molecule's reactivity. usp.br

Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound This table contains representative data derived from FMO analysis of analogous compounds.

| Parameter | Symbol | Value (eV) | Formula |

| HOMO Energy | EHOMO | -6.25 | - |

| LUMO Energy | ELUMO | -0.95 | - |

| Energy Gap | ΔE | 5.30 | ELUMO - EHOMO |

| Chemical Hardness | η | 2.65 | (ELUMO - EHOMO) / 2 |

| Chemical Softness | σ | 0.38 | 1 / η |

| Electronegativity | χ | 3.60 | -(ELUMO + EHOMO) / 2 |

Computational methods are highly effective in predicting various spectroscopic parameters. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation. d-nb.infonih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.govdergipark.org.tr Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm molecular structures. google.comresearchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to UV-Vis absorption spectra. dergipark.org.tr Furthermore, the vibrational frequencies of the molecule, corresponding to peaks in its Infrared (IR) and Raman spectra, can be calculated. This is achieved by performing a frequency analysis on the optimized geometry. These theoretical spectra serve as a powerful complement to experimental spectroscopic techniques. researchgate.netscience.gov

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound Experimental data sourced from patent literature google.com. Theoretical values are typical results from GIAO-DFT calculations.

| Protons | Experimental δ (ppm) google.com | Theoretical δ (ppm) |

| Aromatic (4H) | 6.8-7.5 (multiplet) | 6.9-7.6 |

| -S-CH₂- (2H) | 2.85 (triplet) | 2.90 |

| -CH₂- (2H) | 1.6 (multiplet) | 1.65 |

| -CH₃ (3H) | 1.0 (triplet) | 1.05 |

The analysis of charge distribution provides insight into the polarity and reactive sites of a molecule. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. researchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would show negative potential concentrated around the electronegative chlorine and sulfur atoms, highlighting them as potential sites for interaction with electrophiles. Positive potentials would be located around the hydrogen atoms. In addition to MEP, Mulliken population analysis can be used to assign partial atomic charges to each atom in the molecule, offering a quantitative measure of the charge distribution. researchgate.net

Table 4: Calculated Mulliken Partial Atomic Charges for Key Atoms in this compound This table shows illustrative partial charges based on DFT calculations for similar molecules.

| Atom | Partial Charge (a.u.) |

| S | -0.15 |

| Cl | -0.12 |

| C (attached to S, aromatic) | +0.20 |

| C (attached to Cl) | +0.05 |

| C (propyl, attached to S) | -0.10 |

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR, UV-Vis, Vibrational Frequencies)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape. The flexibility of the propyl chain allows for numerous possible conformations (rotamers), and MD can determine their relative populations and the energy barriers between them. Furthermore, MD is a powerful tool for studying intermolecular interactions. It can simulate how this compound interacts with solvent molecules or other chemical species, providing insights into its solubility, aggregation behavior, and how it might bind to a larger structure like a biological receptor or a material surface. x-mol.com

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, theoretical studies can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the reaction rate.

For this compound, theoretical studies could investigate various reactions, such as the oxidation of the sulfide group to form the corresponding sulfoxide (B87167) and sulfone. acs.org DFT calculations can be used to compute the energies of the transition states for these oxidation steps. This allows for a comparison of different possible mechanisms, such as those involving different oxidizing agents or catalysts, and helps in understanding the factors that control the reaction's outcome and selectivity. acs.orgmdpi.com Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. msuniv.ac.in

Solvation Models and Prediction of Thermochemical Properties (e.g., Solvation Free Energies)

In computational chemistry, solvation models are indispensable tools for understanding chemical processes in solution. acs.org The effect of a solvent is crucial as it can distort a molecule's electron cloud through electrostatic interactions, thereby influencing the potential energy surface and chemical reactivity. acs.org The prediction of thermochemical properties, particularly the Gibbs free energy of solvation (ΔGsolv), is a primary application of these models. researchgate.net This value represents the free energy change when a molecule is transferred from the gas phase to a solvent, providing critical insights into solubility, reaction equilibria, and kinetics in the liquid phase. researchgate.netresearchgate.net

Solvation free energy is typically partitioned into two main components: a polar or electrostatic part, and a nonpolar part. nih.gov The electrostatic component accounts for the long-range interactions between the solute's charge distribution and the solvent's dielectric continuum, while the nonpolar term describes short-range effects like cavity formation, van der Waals interactions, and solvent structural changes. nih.govscispace.com

A variety of solvation models have been developed to calculate these properties. They are often categorized as implicit or explicit models. acs.org

Implicit (Continuum) Models: These are the most common approaches where the solvent is treated as a continuous medium with a defined dielectric constant. acs.orgnih.gov The solute is placed within a cavity in this continuum. Popular examples include:

The Polarizable Continuum Model (PCM) and its variants, which are widely used. nih.gov

The Conductor-like Screening Model (COSMO) and its derivative, COSMO-RS , which are effective for predicting properties in various solvents. researchgate.netnih.gov

The SMx series of models (e.g., SM6, SM5.0R), which are known as universal solvation models and are parameterized for a broad range of solvents. scispace.comumn.edu

Explicit Models: These models involve including individual solvent molecules in the simulation, typically in a hybrid approach where the first solvation shell is treated explicitly and the bulk solvent is represented by a continuum. acs.org This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding more accurately.

These solvation models are typically combined with quantum mechanical (QM) methods, such as Density Functional Theory (DFT) or semiempirical methods like PM7, to calculate the solute's electronic structure and atomic charges. nih.govmdpi.com The choice of method involves a trade-off between accuracy and computational cost. nih.gov For instance, the ESE-PM7 method, which uses the semiempirical PM7 method, offers a rapid way to estimate solvation free energies for large molecular systems. nih.gov

The accuracy of these predictions is continually improving. Modern models like openCOSMO-RS 24a can achieve an average absolute deviation of approximately 0.45 kcal/mol for solvation free energies across a wide range of solutes and solvents. researchgate.net For a molecule like this compound, these models can predict its solvation free energy in various solvents, which is crucial for understanding its environmental fate and partitioning behavior.

Below is a table illustrating calculated solvation free energies for a structurally related compound and other organic molecules in different solvent types, showcasing the data generated by such computational models.

Table 1: Examples of Calculated Solvation Free Energies. Data is illustrative of typical values obtained from computational models for analogous and reference compounds. Source data for O-ethyl O'-4-bromo-2-chlorophenyl S-propyl phosphorothioate (B77711) from reference nih.gov. Other values are representative examples found in computational chemistry databases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific property. nih.govijaar.org The fundamental principle is that the structure of a molecule dictates its physicochemical properties and, consequently, its activity. researchgate.netmdpi.com While extensively used in drug discovery to predict biological activities, the QSAR methodology is equally applicable to creating Quantitative Structure-Property Relationships (QSPR) for predicting non-biological properties like boiling point, vapor pressure, or environmental partitioning. researchgate.net

The process of developing a QSAR model involves several key steps: nih.govmdpi.com

Data Set Selection: A series of structurally related compounds (analogues) with experimentally measured values for the property of interest is compiled. For analogues of this compound, this would involve synthesizing or identifying a set of chlorophenyl alkyl sulfides with variations in the alkyl chain or substitution on the phenyl ring.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound. These can range from simple (e.g., molecular weight, atom counts) to complex (e.g., electronic, topological, or quantum-chemical descriptors).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the measured property. analis.com.my

Validation: The model's statistical significance and predictive power are rigorously tested. This involves internal validation (e.g., cross-validation) and, crucially, external validation using a set of compounds not included in the model's development. ijaar.orgmdpi.com

For analogues of this compound, QSAR models could be developed to predict various non-biological properties relevant to materials science or environmental chemistry. For example, a QSAR model could predict the adsorption coefficient of these compounds on a specific surface, a key parameter for environmental transport modeling. umn.edu Other potential endpoints include partition coefficients (e.g., logP), which relate to a compound's distribution between immiscible phases like octanol (B41247) and water, or other thermodynamic properties. researchgate.net

A hypothetical QSAR study on "Chlorophenyl Alkyl Sulfide" analogues might aim to predict an adsorption coefficient. The data table for such a study would look as follows:

Table 2: Hypothetical Data for a QSAR Model Predicting a Non-Biological Property (Adsorption Coefficient) for Analogues of 2-Chlorophenyl Sulfide. The values are illustrative, demonstrating how molecular descriptors are correlated with a target property. The goal of such a model is to predict the property for new analogues before their synthesis. ijaar.orgspu.edu.sy

By developing such validated models, researchers can screen novel analogues in silico, prioritizing the synthesis of compounds with desired properties and reducing the need for extensive experimental testing. nih.govspu.edu.sy

Synthesis and Characterization of Structurally Modified Derivatives and Analogues of 2 Chlorophenyl Propyl Sulfide

Design Principles for Structural Variation and Isomeric Modification

The design of structural variations and isomeric modifications of 2-chlorophenyl propyl sulfide (B99878) is guided by established principles of medicinal and materials chemistry. The primary goal is to systematically alter the molecule's electronic and steric properties to observe the impact on its chemical behavior. Key design strategies include:

Homologation: Altering the length of the n-propyl chain allows for a systematic study of the effects of hydrophobicity and steric bulk. Longer alkyl chains can influence intermolecular interactions and solubility profiles.

Introduction of Functional Groups: Incorporating additional functional groups onto the aromatic ring or the alkyl chain can introduce new reactive sites and modify the compound's physical and chemical properties.

Bioisosteric Replacement: Replacing the sulfide linkage with other functional groups of similar size and electronic character (e.g., sulfoxide (B87167), sulfone) can help to probe the importance of the sulfur atom in specific interactions.

Conformational Restriction: Incorporating the sulfide into a rigid ring system can limit conformational flexibility, which can be crucial for understanding its interaction with other molecules.

These design principles allow for a methodical exploration of the chemical space around 2-chlorophenyl propyl sulfide, providing valuable insights into how subtle structural changes can lead to significant differences in reactivity and properties.

Synthesis and Characterization of Positional Isomers (e.g., 3-Chlorophenyl Propyl Sulfide, 4-Chlorophenyl Propyl Sulfide)

The synthesis of positional isomers of this compound, such as 3-chlorophenyl propyl sulfide and 4-chlorophenyl propyl sulfide, is typically achieved through the reaction of the corresponding chlorothiophenol with a propyl halide in the presence of a base.

A general synthetic route involves the deprotonation of the thiophenol derivative by a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the thiophenolate anion. This nucleophilic anion then undergoes an S_N2 reaction with an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to yield the desired chlorophenyl propyl sulfide.

General Reaction Scheme:

Cl-C₆H₄-SH + Base → Cl-C₆H₄-S⁻Na⁺ Cl-C₆H₄-S⁻Na⁺ + CH₃CH₂CH₂-X → Cl-C₆H₄-S-CH₂CH₂CH₃ + NaX (where X = Br, I)

The characterization of these isomers relies on a combination of spectroscopic techniques:

¹H NMR Spectroscopy: The position of the chlorine atom significantly influences the chemical shifts and splitting patterns of the aromatic protons. For example, the aromatic region of the ¹H NMR spectrum of 4-chlorophenyl propyl sulfide will show a more symmetrical pattern (two doublets) compared to the more complex multiplets observed for the 2-chloro and 3-chloro isomers.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the phenyl ring are also sensitive to the position of the chlorine substituent.

Infrared (IR) Spectroscopy: The C-Cl stretching vibration and the aromatic C-H out-of-plane bending frequencies can provide further evidence for the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS): This technique confirms the molecular weight of the isomers and can provide information about their fragmentation patterns.

| Compound | Synthesis Method | Key Characterization Data |

| 3-Chlorophenyl propyl sulfide | Reaction of 3-chlorothiophenol (B146429) with 1-bromopropane | Specific ¹H and ¹³C NMR shifts differentiating it from other isomers. |

| 4-Chlorophenyl propyl sulfide | Reaction of 4-chlorothiophenol (B41493) with 1-bromopropane | Symmetrical ¹H NMR pattern in the aromatic region. |

Preparation of Homologues with Varying Alkyl Chain Lengths

The preparation of homologues of this compound with varying alkyl chain lengths follows a similar synthetic strategy to that of the positional isomers. The key difference is the use of different alkyl halides in the reaction with 2-chlorothiophenol. For example, to synthesize 2-chlorophenyl ethyl sulfide or 2-chlorophenyl butyl sulfide, one would use ethyl bromide or butyl bromide, respectively.

The synthesis of a series of aryl alkyl disulfide derivatives with varying alkyl chain lengths (C8-C16) has been reported to investigate their physicochemical and biological properties. researchgate.net While this study focuses on disulfides, the synthetic principles are analogous to the preparation of monosulfide homologues. Similarly, studies on dialkyl sulfides have shown that varying the length of the alkyl chains can significantly impact the selectivity of certain chemical reactions. researchgate.net

Table of 2-Chlorophenyl Alkyl Sulfide Homologues:

| Alkyl Chain | Reagent |

| Ethyl | 1-Bromoethane |

| Butyl | 1-Bromobutane |

| Pentyl | 1-Bromopentane |

| Hexyl | 1-Bromohexane |

Characterization of these homologues is also achieved through standard spectroscopic methods. A notable trend observed in the ¹H NMR spectra is the systematic change in the chemical shifts and integration of the signals corresponding to the alkyl chain protons as the chain length increases.

Integration into Novel Heterocyclic Systems (e.g., oxadiazole-derived sulfides)

The this compound moiety can be incorporated into more complex molecular architectures, such as heterocyclic systems. A notable example is the synthesis of oxadiazole-derived sulfides. The 1,3,4-oxadiazole (B1194373) ring is a five-membered heteroaromatic ring that is a common motif in pharmacologically active compounds. tjpr.orgbioline.org.br

The synthesis of these derivatives often starts with the preparation of a 5-substituted-1,3,4-oxadiazole-2-thiol. tjpr.orgbioline.org.brresearchgate.net This intermediate can then be reacted with an appropriate alkyl halide, such as a derivative of this compound containing a reactive halide, to form the final S-substituted oxadiazole. For instance, a general procedure involves dissolving the 5-substituted-1,3,4-oxadiazole-2-thiol in a solvent like DMF, adding a base such as sodium hydride (NaH) to generate the thiolate, and then adding the alkyl halide. tjpr.orgbioline.org.br

A study on the synthesis of S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}-1,3,4-oxadiazole-2-thiol involved reacting the parent thiol with various alkyl halides. tjpr.orgbioline.org.br Although this specific example does not use this compound directly, it illustrates the general methodology for creating such sulfide-linked heterocyclic systems. The synthesis of 5-{1-[(4-chlorophenyl) sulfonyl]-3-piperidinyl}-1, 3, 4-oxadiazol-2-yl propyl sulfide has been reported, demonstrating the feasibility of attaching a propyl sulfide chain to an oxadiazole ring. tjpr.orgbioline.org.br

The characterization of these complex molecules requires a comprehensive analytical approach, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the successful integration of the this compound moiety into the heterocyclic system. tjpr.orgbioline.org.br

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

Structure-reactivity and structure-property relationship studies aim to correlate the structural features of the synthesized derivatives with their chemical behavior and physical properties. windows.net

Structure-Reactivity Relationships:

The electronic effects of the chlorine substituent on the phenyl ring play a crucial role in the reactivity of the sulfide. The position of the chlorine atom influences the electron density on the sulfur atom, which in turn affects its nucleophilicity and susceptibility to oxidation. For instance, the rate of oxidation of the sulfide to a sulfoxide or sulfone can be expected to vary between the 2-chloro, 3-chloro, and 4-chloro isomers.

The length of the alkyl chain can also influence reactivity through steric effects. A longer alkyl chain may hinder the approach of reagents to the sulfur atom or the aromatic ring.

Structure-Property Relationships:

The physical properties of the derivatives, such as melting point, boiling point, and solubility, are also dependent on their molecular structure.

Melting and Boiling Points: An increase in the length of the alkyl chain generally leads to an increase in the van der Waals forces between molecules, resulting in higher boiling points. The symmetry of the molecule also plays a role, with more symmetrical isomers like the 4-chloro derivative often having higher melting points than their less symmetrical counterparts.

Solubility: The hydrophobicity of the molecule increases with the length of the alkyl chain, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.

Lipophilicity: The partition coefficient (log P) is a measure of a compound's lipophilicity. Altering the position of the chlorine atom and the length of the alkyl chain will systematically change the log P value, which is a critical parameter in medicinal chemistry.

By systematically synthesizing and characterizing these derivatives, a deeper understanding of the fundamental principles governing their chemical and physical behavior can be achieved.

Applications of 2 Chlorophenyl Propyl Sulfide in Non Medical Fields

Contributions to Agricultural Chemistry

The structural components of 2-Chlorophenyl propyl sulfide (B99878) are found in a variety of agrochemicals. This suggests its potential role as a key building block or intermediate in the synthesis of more complex active ingredients for crop protection.

Role as Fungicidal or Herbicidal Agents (e.g., as components in larger active structures)

While 2-Chlorophenyl propyl sulfide itself is not listed as a commercial fungicide or herbicide, the 2-chlorophenyl moiety is a common feature in several potent agricultural compounds. For instance, this group is present in the fungicide Prothioconazole, a valuable intermediate for triazole fungicides. researchgate.netquickcompany.in The synthesis of various fungicidal and herbicidal compounds often involves intermediates containing chlorophenyl groups. researchgate.netnih.gov Research into sulfone derivatives, which can be synthesized from sulfides, has identified many compounds with fungicidal and herbicidal properties. researchgate.net The fungicidal activity of numerous heterocyclic compounds, such as those containing 1,3,4-oxadiazole (B1194373) or triazole rings, is often enhanced by the presence of a chlorophenyl substituent. researchgate.net

Studies on related structures further underscore the potential of the chlorophenyl sulfide framework. For example, derivatives of 4-chlorophenyl sulfone have been investigated for their potential as pesticides. researchgate.net Similarly, various toxoflavin (B1683212) analogs containing chlorophenyl groups have been synthesized and tested for herbicidal activity. nih.gov The development of organic fungicides has included various aromatic thiocyanates and dithiocarbamates, where the aromatic and sulfur components are crucial for activity.

Table 1: Examples of Related Agrochemical Compounds

| Compound/Derivative Class | Documented Activity | Reference |

|---|---|---|

| Prothioconazole Intermediates (containing 2-chlorophenyl group) | Fungicidal | researchgate.netquickcompany.in |

| Halogenomethylsulfonyl Aromatic Compounds | Herbicidal & Fungicidal | researchgate.net |

| Toxoflavin Analogs (with chlorophenyl groups) | Herbicidal | nih.gov |

| Sulfoximine Derivatives (from sulfides) | Fungicidal | nih.gov |

Potential in Insecticidal Formulations

The 2-chlorophenyl group is also a constituent of certain insecticidal molecules. Although direct insecticidal data for this compound is not available, its structure is related to compounds used in pesticide formulations. For instance, isopropyl methyl sulfide, a related alkyl sulfide, is mentioned for use as an ingredient in insecticides. Furthermore, novel flupyrimin (B3323723) analogs and quinazoline (B50416) derivatives containing arylpyrazole and sulfide groups have been synthesized and shown to possess significant insecticidal activity. researchgate.netresearchgate.net The development of new insecticides often involves creating derivatives of known active structures, and chlorophenyl sulfide derivatives are among those investigated for combating animal parasites. google.com

Advanced Materials Science Applications

The field of materials science has seen extensive use of sulfur-containing organic compounds for creating advanced polymers and electronic materials.

Precursors for Polymer Synthesis

Polyphenylene sulfide (PPS) is a well-known high-performance thermoplastic polymer composed of aromatic rings linked by sulfides. kpi.ua While this compound is not a direct monomer for PPS, its structure suggests it could serve as a building block for other specialty sulfur-containing polymers. The polymerization of S-vinyl sulfide derivatives, such as 4-chlorophenyl vinyl sulfide, has been achieved through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization, indicating that chlorophenyl sulfide structures can be incorporated into polymers. acs.org Research has also been conducted on the synthesis of poly[N,N-(phenylamino)disulfides] from aniline (B41778) derivatives, highlighting the versatility of sulfur-containing compounds in creating novel polymer backbones. nih.gov A related compound, Glycidic acid, 2-(3-(p-chlorophenyl)propyl)-, ethyl ester, is noted as a potential building block for polymers. ontosight.ai

Components in Organic Electronic Devices (e.g., Organic LEDs)

Sulfur-containing aromatic compounds are of interest for applications in organic electronics. The 2-chlorophenyl group is listed as a possible substituent for aromatic groups in materials used for Organic Light-Emitting Diodes (OLEDs). google.com While there is no direct evidence of this compound being used in OLEDs, chemical suppliers of related compounds, such as 1-[(2-Chlorophenyl)sulfanyl]propan-2-one, categorize them under materials for OLEDs and polymer science. bldpharm.com The synthesis of large polycyclic heteroaromatic molecules, which are applicable as organic semiconductors, sometimes involves sulfide derivatives. acs.org The unique electronic properties of the sulfide linkage combined with the influence of the chlorophenyl group could make such structures valuable for designing new materials for electronic devices.

Table 2: Potential Material Science Relevance

| Application Area | Relevant Related Compounds/Concepts | Reference |

|---|---|---|

| Polymer Synthesis | Poly(phenylene sulfide) (PPS), RAFT polymerization of 4-chlorophenyl vinyl sulfide | kpi.uaacs.org |

| Organic Electronics (OLEDs) | 2-chlorophenyl groups in aromatic materials, 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | google.combldpharm.com |

Industrial Chemical Processes and Catalysis

The most clearly defined role for this compound is as an intermediate in chemical synthesis. A patent describes a process for its formation via the nucleophilic substitution of ortho-dichlorobenzene with potassium propyl mercaptide. google.com This process is carried out at high temperatures, yielding ortho-chlorophenyl propyl sulfide, demonstrating its production in an industrial context. google.com

Such intermediates are crucial in the chemical industry for building more complex molecules. The reactivity of the sulfide group, which can be oxidized to sulfoxides and sulfones, and the presence of the chlorophenyl ring, which can undergo further substitution, make it a versatile precursor. researchgate.netacs.org The synthesis of various sulfides is often a key step in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. googleapis.comchemicalbook.com

Use as Intermediates in Fine Chemical Synthesis

This compound serves as a significant intermediate in the field of fine chemical synthesis, primarily due to its capacity to undergo further chemical transformations to yield a variety of other useful compounds. The presence of the sulfide group and the chloro-substituted aromatic ring provides reactive sites for a range of organic reactions.

A key application of this compound is its role as a precursor in the production of other organosulfur compounds. For instance, it can be synthesized with high efficiency and then converted into other derivatives. A notable synthesis route involves the nucleophilic substitution of ortho-dichlorobenzene with potassium propyl mercaptide. This reaction can be carried out in the presence of a polyether chelating ligand, such as an acyclic polyethylene (B3416737) glycol, which facilitates the reaction to proceed in high yields. google.com The process is economically advantageous as it can be conducted at atmospheric pressure and at temperatures between 175-180°C, leading to the formation of ortho-chlorophenyl n-propyl sulfide in a matter of hours. google.com

One of the significant advantages of this synthesis method is the use of ortho-dichlorobenzene as the solvent, which allows for the direct use of the resulting solution of ortho-chlorophenyl alkyl sulfide in subsequent reaction steps without the need for isolation and purification of the sulfide. This streamlines the manufacturing process, reducing costs and simplifying physical handling.

The following table summarizes key research findings related to the synthesis of this compound, underscoring its role as a chemical intermediate.

| Reactants | Catalyst/Solvent | Temperature | Time | Product | Yield | Reference |

| o-Dichlorobenzene, Potassium propyl mercaptide | Carbowax® 2000 polyethyleneglycol | 175-195°C (reflux) | 2 hours | o-Chlorophenyl propyl sulfide | 83.5% | cymitquimica.com |

| o-Dichlorobenzene, Potassium propyl mercaptide | Linear polyether | Reflux | Overnight | o-Chlorophenyl propyl sulfide | 85% | cymitquimica.com |

| o-Chlorophenyl propyl sulfide, Hydrogen peroxide | Acetic acid, Sulfuric acid | Exotherm to 94°C, then 105°C | 2 hours | o-Chlorophenyl propyl sulfone | Quantitative | cymitquimica.com |

Role in Material Extraction and Separation Technologies

Currently, there is a lack of available scientific literature detailing the specific application of this compound in material extraction and separation technologies. While other organosulfur compounds, particularly those capable of acting as soft-donor ligands, are utilized in the separation of metals, no direct evidence from the searched sources indicates a similar role for this compound. unlv.edu Research in this area has focused on other sulfur-containing molecules, such as dithiophosphinic acids and thiourea (B124793) derivatives, for the selective extraction of metal ions. unlv.eduuobasrah.edu.iq

Environmental Behavior and Fate of 2 Chlorophenyl Propyl Sulfide

Environmental Degradation Pathways

The degradation of 2-Chlorophenyl propyl sulfide (B99878) in the environment is expected to proceed through several mechanisms, with the relative importance of each pathway depending on specific environmental conditions like pH, sunlight exposure, and microbial activity.

Thioether (sulfide) linkages, such as the one found in 2-Chlorophenyl propyl sulfide, are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Hydrolysis is, therefore, not anticipated to be a primary degradation pathway for this compound in most natural waters.

However, the hydrolysis of similar structures, like 2-chloroethyl ethyl sulfide, has been shown to proceed via the formation of intermediate sulfonium (B1226848) salts, a reaction that can deviate from simple first-order kinetics. nih.gov While specific kinetic data for this compound is unavailable, it is plausible that under more extreme pH conditions (highly acidic or alkaline), the rate of hydrolysis could increase. For instance, studies on the hydrolysis of carbonyl sulfide show it to be a first-order reaction with respect to the compound, though the influence of water concentration and pH can vary with conditions. nih.gov Without experimental data, the precise pH dependence and hydrolysis half-life in aqueous environments remain undetermined.

Photodegradation is likely a significant abiotic transformation pathway for this compound, as aromatic sulfides can absorb sunlight. nih.gov The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals or singlet oxygen. nih.gov

The primary photodegradation mechanisms for aryl sulfides include:

Sulfur Oxidation: The most common photochemical reaction for sulfides is oxidation at the sulfur atom. Exposure to sunlight, particularly in the presence of sensitizers, can oxidize the sulfide to the corresponding sulfoxide (B87167) (2-Chlorophenyl propyl sulfoxide) and subsequently to the more stable sulfone (2-Chlorophenyl propyl sulfone). inchem.orgmdpi.comresearchgate.net The oxidation of 4-chlorophenyl methyl sulfide to its sulfoxide, for example, has been demonstrated in photocatalytic systems. mdpi.com

Carbon-Sulfur (C–S) Bond Cleavage: The energy from light absorption can also be sufficient to break the bonds between the carbon and sulfur atoms. nih.gov Cleavage of the phenyl-sulfur bond would yield 2-chlorophenol (B165306) and propyl mercaptan, while cleavage of the propyl-sulfur bond would produce thiophenol and a propyl derivative. These radical fragments would then undergo further reactions.

Dechlorination: The carbon-chlorine bond on the aromatic ring can undergo photolytic cleavage, a common reaction for many chlorinated aromatic compounds. This would result in the formation of phenyl propyl sulfide.

The relative importance of these pathways is influenced by the specific conditions, such as the wavelength of light and the presence of other substances in the water. nih.gov

Table 1: Potential Photodegradation Mechanisms and Products of this compound

| Degradation Mechanism | Potential Primary Transformation Product(s) |

| Sulfur Oxidation | 2-Chlorophenyl propyl sulfoxide, 2-Chlorophenyl propyl sulfone |

| C-S Bond Cleavage | 2-Chlorophenol, Propyl mercaptan |

| Reductive Dechlorination | Phenyl propyl sulfide |

Biodegradation by microorganisms is a critical process for the breakdown of many organic pollutants in soil and water. academicjournals.orginflibnet.ac.in Organosulfur compounds can be utilized by various microbes as sources of carbon and sulfur. nih.gov

The primary microbial degradation pathway for sulfides is the oxidation of the sulfur atom, mirroring the photochemical route. This biotransformation leads to the formation of sulfoxides and sulfones. inchem.org Numerous bacterial and fungal species are known to degrade chlorinated aromatic compounds and organosulfur pesticides. Genera such as Rhodococcus, Pseudomonas, Bacillus, and various fungi like Aspergillus have demonstrated the ability to break down complex organic molecules. academicjournals.orgacademicjournals.orgmdpi.comfrontiersin.org

Degradation can occur under different redox conditions:

Aerobic conditions: In the presence of oxygen, microorganisms typically use oxygenase enzymes to attack the molecule, leading to sulfur oxidation or cleavage of the aromatic ring. academicjournals.orgacademicjournals.org

Anaerobic conditions: In oxygen-depleted environments, such as saturated soils or sediments, reductive dechlorination can become a significant pathway, where the chlorine atom is removed from the phenyl ring. academicjournals.orgmdpi.com Sulfate-reducing bacteria may also play a role in the transformation of organosulfur compounds. mdpi.com

The efficiency of biodegradation is influenced by several environmental factors, including soil type, moisture content, temperature, pH, and the availability of other nutrients. frontiersin.orgnih.gov

Table 2: Microbial Genera with Known Potential to Degrade Related Compounds

| Microbial Genus | Type | Related Compounds Degraded | Reference(s) |

| Pseudomonas | Bacterium | Chlorinated hydrocarbons, Organophosphorus pesticides | academicjournals.org |

| Rhodococcus | Bacterium | Chlorophenols, Petroleum hydrocarbons | mdpi.comfrontiersin.org |

| Bacillus | Bacterium | Petroleum hydrocarbons, various pesticides | mdpi.com |

| Aspergillus | Fungus | Polycyclic aromatic hydrocarbons, Microplastics | mdpi.com |

Photodegradation Mechanisms under Environmental Conditions

Sorption and Mobility in Environmental Matrices (e.g., soil, sediment)

The movement of this compound through the environment is largely controlled by its tendency to sorb (adhere) to soil particles and sediment. This sorption is primarily dictated by the compound's hydrophobicity (tendency to avoid water), which is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org

While an experimental Koc value for this compound is not available, its chemical structure—containing both a hydrophobic chlorinated phenyl group and a propyl alkyl chain—suggests that it is a hydrophobic molecule. Hydrophobic compounds tend to have high Koc values, meaning they bind strongly to the organic matter fraction of soils and sediments. ecetoc.orgscience.gov

This strong sorption has several implications:

Reduced Mobility: High sorption limits the compound's ability to leach through the soil profile and contaminate groundwater. science.gov

Transport via Erosion: The compound is more likely to be transported to aquatic systems through the erosion of contaminated soil particles rather than in dissolved form in surface runoff.

The mobility of this compound in the environment is therefore expected to be low, particularly in soils and sediments with high organic matter content.

Identification and Assessment of Environmental Transformation Products

Based on the degradation pathways discussed, several environmental transformation products (TPs) of this compound can be anticipated. The identification of these TPs is crucial, as they may have their own distinct toxicity and persistence profiles. acs.org

The most likely TPs are the products of sulfur oxidation, which occurs through both photochemical and biological pathways:

2-Chlorophenyl propyl sulfoxide

2-Chlorophenyl propyl sulfone

These oxidized products are generally more polar and water-soluble than the parent sulfide, which could increase their mobility in the environment. inchem.org

Other potential TPs could arise from C-S bond cleavage or dechlorination:

2-Chlorophenol: Formed from the cleavage of the aryl-sulfur bond. This compound is a priority pollutant itself and is known to be susceptible to further degradation. nih.govresearchgate.net

Phenyl propyl sulfide: Formed via reductive dechlorination, this product would still be a hydrophobic sulfide subject to further degradation.

It is important to note that environmental degradation can lead to a complex mixture of TPs, and without specific studies on this compound, the exact composition and concentration of these products in various environmental compartments remain unknown. acs.org

Table 3: Summary of Likely Transformation Products and Their Origin

| Transformation Product | Parent Degradation Pathway(s) |

| 2-Chlorophenyl propyl sulfoxide | Photodegradation, Biodegradation (Oxidation) |